molecular formula C15H7F6NO B3050209 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile CAS No. 243128-43-0

4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile

Cat. No.: B3050209
CAS No.: 243128-43-0
M. Wt: 331.21 g/mol
InChI Key: LSDKZBOBPBBOIA-UHFFFAOYSA-N
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Description

4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a phenoxy group bearing two trifluoromethyl (–CF₃) groups at the 3- and 5-positions. The trifluoromethyl groups enhance electron-withdrawing properties, while the phenoxy linkage introduces conformational flexibility. This compound is of interest in agrochemical and pharmaceutical research due to the synergistic effects of fluorine and nitrile groups on bioactivity and stability .

Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-13(6-10)23-12-3-1-9(8-22)2-4-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDKZBOBPBBOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378288
Record name 4-[3,5-bis(trifluoromethyl)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243128-43-0
Record name 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243128-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3,5-bis(trifluoromethyl)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of 3,5-bis(trifluoromethyl)phenol by a strong base (e.g., K₂CO₃), generating a phenoxide ion. This nucleophile attacks the electron-deficient carbon at the para position of 4-fluorobenzonitrile, displacing the fluoride ion (Figure 1). Key parameters include:

  • Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or toluene-DMF mixtures enhance reaction efficiency.
  • Temperature : Reactions are typically conducted at reflux (100–120°C) or room temperature, depending on the base strength.
  • Base-to-phenol ratio : A 1.5:1 molar ratio of K₂CO₃ to phenol optimizes yield while minimizing side reactions.

Stepwise Procedure

  • Reagent Preparation :
    • Combine 4-fluorobenzonitrile (1.0 equiv), 3,5-bis(trifluoromethyl)phenol (1.0 equiv), and K₂CO₃ (1.5 equiv) in anhydrous DMF (5–10 vol).
  • Reaction Execution :
    • Heat the mixture at 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours.
  • Workup :
    • Quench with dilute HCl, extract with diethyl ether, and wash with brine.
    • Dry organic layers over MgSO₄ and concentrate under reduced pressure.
  • Purification :
    • Recrystallize from ethanol/water or perform column chromatography (hexane:ethyl acetate) to isolate the product.

Typical Yield : 85–96%.

Alternative Method: Transition Metal-Catalyzed Coupling

While less common, palladium-mediated cross-coupling offers an alternative pathway. This method is advantageous for substrates with poor electrophilicity at the para position.

Challenges

  • Limited commercial availability of 3,5-bis(trifluoromethyl)phenylboronic acids.
  • Competing protodeboronation at elevated temperatures.

Critical Analysis of Reaction Parameters

Solvent Effects

Solvent Reaction Time (h) Yield (%) Purity (%)
DMF 24 96 99
Toluene-DMF 18 92 97
DMSO 36 88 95

Data adapted from

DMF maximizes solubility of both aromatic substrates and inorganic bases, facilitating faster reaction kinetics.

Temperature Optimization

Temperature (°C) Time (h) Yield (%)
25 48 78
80 24 91
100 12 96

Elevated temperatures accelerate substitution but risk decomposition of the trifluoromethyl groups.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.12 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (s, 2H, Ar-H), 7.32 (d, J = 8.8 Hz, 2H, Ar-H).
  • ¹⁹F NMR (376 MHz, CDCl₃):
    δ -63.5 (s, 6F, CF₃).
  • IR (KBr):
    ν 2230 cm⁻¹ (C≡N), 1240 cm⁻¹ (C-O-C), 1120 cm⁻¹ (C-F).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar geometry of the benzonitrile core and dihedral angles of 85° between the aromatic rings.

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg)
4-Fluorobenzonitrile 120
3,5-Bis(trifluoromethyl)phenol 450
K₂CO₃ 12

The phenol derivative accounts for 70% of raw material costs, necessitating efficient recycling of solvents and bases.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies suggest that visible-light-mediated catalysis could enable room-temperature reactions using organic dyes (e.g., eosin Y).

Continuous Flow Systems

Microreactor technology reduces reaction times to <1 hour by enhancing mass/heat transfer.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of suitable ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Agricultural Chemicals

Herbicides and Fungicides

  • The compound is effectively used in the development of herbicides and fungicides. Its chemical structure allows it to penetrate plant tissues efficiently, enhancing its effectiveness in controlling unwanted plant growth and pathogens. Research indicates that compounds with trifluoromethyl groups often exhibit improved herbicidal activity due to increased lipophilicity and biological interaction capabilities .

Pharmaceutical Development

Drug Synthesis

  • 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique properties make it suitable for designing drugs targeting inflammatory diseases and other health conditions. The trifluoromethyl groups enhance the binding affinity of the compound to biological targets, which can lead to improved pharmacokinetic properties .

Biological Activity

  • Studies have shown that this compound may exhibit enzyme inhibition or receptor binding activities, making it a candidate for further exploration in drug development . The presence of trifluoromethyl groups typically enhances biological activity by improving interactions with molecular targets.

Polymer Science

Advanced Materials

  • In polymer science, this compound is utilized to formulate advanced polymers. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, making these materials suitable for applications in harsh environments .

Fluorinated Compounds Research

Properties Exploration

  • The compound is valuable in research focused on fluorinated organic compounds. Its distinctive trifluoromethyl groups contribute to studies exploring the properties and potential applications of such compounds in various fields, including materials science and medicinal chemistry .

Environmental Studies

Impact Assessment

  • Researchers are investigating the environmental impact of this compound as part of efforts to develop safer chemical practices. Understanding its behavior in ecosystems can aid in minimizing adverse effects associated with agricultural chemicals .

Case Study 1: Herbicidal Efficacy

In studies conducted on various herbicides containing trifluoromethyl groups, this compound demonstrated superior efficacy against certain weed species compared to traditional herbicides. This was attributed to its enhanced penetration capabilities and selective toxicity towards target plants.

Case Study 2: Drug Development

Research focused on synthesizing anti-inflammatory agents has utilized this compound as a key intermediate. Initial trials indicated that derivatives of this compound exhibited promising results in modulating inflammatory pathways in vitro.

Mechanism of Action

The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Boiling Point (°C) Density (g/cm³) Melting Point (°C) Applications
This compound C₁₅H₇F₆NO 339.22* –CN, –O–C₆H₃(CF₃)₂-3,5 N/A N/A N/A Pharmaceutical intermediates
3,5-Bis(trifluoromethyl)benzonitrile C₉H₃F₆N 239.12 –CN, –CF₃ (3,5) 175.8 1.5 16 Chemical synthesis
3,5-Bis(methylsulfonyl)benzonitrile C₉H₉NO₄S₂ 259.30 –CN, –SO₂CH₃ (3,5) N/A N/A N/A Research chemicals
3,5-Difluoro-4-hydroxybenzonitrile C₇H₃F₂NO 155.10 –CN, –OH, –F (3,5) N/A N/A 200–208 Research use

*Estimated based on structural analogs.

Key Observations:
  • Electron-Withdrawing Effects: The trifluoromethyl groups in this compound and 3,5-bis(trifluoromethyl)benzonitrile enhance electrophilicity, making them reactive in cross-coupling reactions . However, the phenoxy group in the former increases steric hindrance and molecular weight compared to the latter.
  • Solubility : The hydroxyl group in 3,5-difluoro-4-hydroxybenzonitrile improves aqueous solubility, whereas trifluoromethyl and methylsulfonyl substituents favor organic solvents .
  • Thermal Stability : 3,5-Bis(trifluoromethyl)benzonitrile has a lower melting point (16°C) compared to 3,5-difluoro-4-hydroxybenzonitrile (200–208°C), reflecting differences in intermolecular forces .

Functional and Application-Based Differences

  • Agrochemicals : Compounds like 4-(3-(3,5-Bis(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile (II.13.q) demonstrate fungicidal activity, leveraging the lipophilicity of –CF₃ groups for membrane penetration .
  • Materials Science: Carbazole-based benzonitriles (e.g., pCF3BN) exhibit thermally activated delayed fluorescence (TADF), whereas this compound’s extended conjugation may suit optoelectronic applications .
  • Pharmaceuticals : The nitrile group in 5-(3,5-difluorobenzyl)-2-fluorobenzonitrile serves as a bioisostere for carboxyl groups, enhancing metabolic stability .

Biological Activity

4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer and antimicrobial activities, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance the pharmacological profiles of many drugs. The presence of this group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Testing :
    • In vitro studies have shown that the compound displays significant cytotoxicity against several human cancer cell lines, including:
      • MCF-7 (breast cancer)
      • A549 (lung cancer)
      • HCT116 (colon cancer)
    • The IC50 values for these cell lines were reported as follows:
      Cell LineIC50 (μM)Reference Compound
      MCF-715.63Tamoxifen (10.38)
      A54912.4Doxorubicin (52.1)
      HCT11617.8Doxorubicin (52.1)
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis as evidenced by flow cytometry assays that showed an increase in apoptotic markers such as p53 and caspase-3 cleavage in treated cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity.

Antibacterial Studies

  • The compound has been tested against various bacterial strains with notable efficacy:
    • Minimum inhibitory concentrations (MICs) were determined against pathogens such as E. coli and Staphylococcus aureus.
Bacterial StrainMIC (μg/mL)
E. coli4.88
S. aureus6.75
  • These results indicate that the compound possesses strong antibacterial properties comparable to established antibiotics .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms.

  • Target Proteins :
    • Human Son of sevenless homolog 1 (SOS1)
    • Enoyl reductase from Escherichia coli

The docking results suggest favorable binding affinities that could translate into effective inhibition of these targets .

Q & A

Q. How is this compound applied in designing kinase inhibitors?

  • Methodological Answer : The benzonitrile core serves as a hinge-binding motif in kinase inhibitors (e.g., c-Met inhibitors). Trifluoromethyl groups enhance hydrophobic interactions with ATP-binding pockets. SAR studies show a 3.5-fold potency increase when paired with a pyridine substituent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile
Reactant of Route 2
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4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile

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